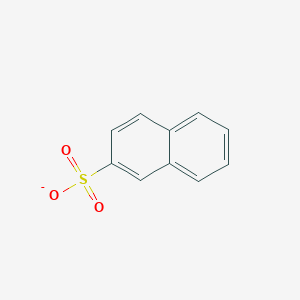
Naphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-2-sulfonate is a naphthalenemonosulfonate.
科学的研究の応用
Industrial Applications
Naphthalene-2-sulfonate finds utility in several industrial sectors:
- Textile Industry : It serves as a dye intermediate and dispersant, enhancing the solubility and stability of dyes in aqueous solutions. This is crucial for achieving uniform coloration in textiles .
- Construction : Used as a water-reducing agent in concrete, it improves workability and strength. Its ability to disperse cement particles leads to better hydration and reduced water content in concrete mixtures .
- Pharmaceuticals : this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. Its properties facilitate drug formulation processes .
Environmental Impact and Toxicity
Despite its applications, this compound poses environmental concerns due to its non-biodegradable nature. Studies have shown that it can bioaccumulate in aquatic ecosystems, leading to toxicity in fish and other organisms. For instance, research indicated that exposure to 2-NS resulted in significant mortality rates in freshwater fish, highlighting its potential genotoxic effects .
Case Study 1: Textile Dyeing
A study conducted on the use of this compound as a dye dispersant demonstrated improved color yield and stability when incorporated into dye formulations. The results indicated a significant reduction in dye aggregation, leading to enhanced performance in textile applications .
Case Study 2: Concrete Applications
In a comparative analysis of concrete mixtures with and without this compound, it was found that the inclusion of this compound resulted in a 20% increase in compressive strength while reducing water usage by 15%. This showcases its effectiveness as a superplasticizer .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Textile Industry | Dye dispersant | Improved solubility and color yield |
| Construction | Water-reducing agent | Enhanced strength and workability |
| Pharmaceuticals | Intermediate for drug synthesis | Facilitates formulation processes |
| Environmental Impact | Bioaccumulation concern | Potential toxicity to aquatic life |
特性
CAS番号 |
16023-36-2 |
|---|---|
分子式 |
C10H7O3S- |
分子量 |
207.23 g/mol |
IUPAC名 |
naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1 |
InChIキー |
KVBGVZZKJNLNJU-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |
同義語 |
2-naphthalenesulfonate 2-naphthalenesulfonic acid beta-naphthalenesulfonic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















